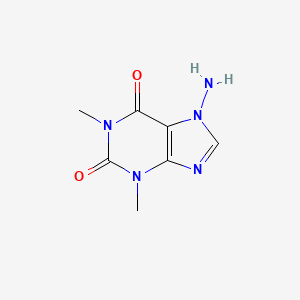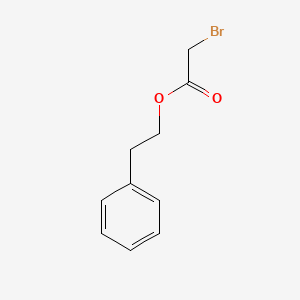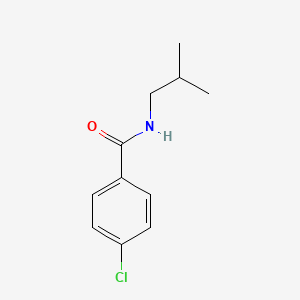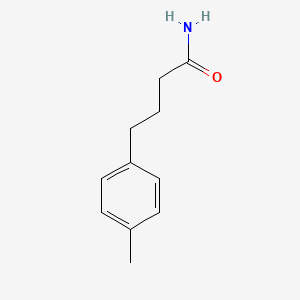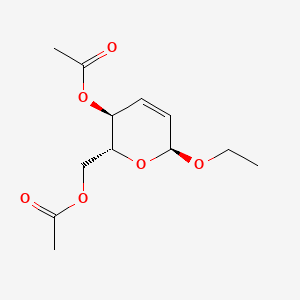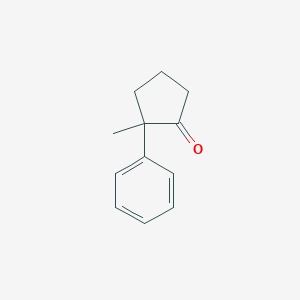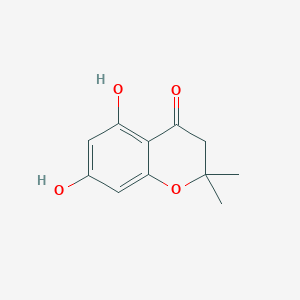
5,7-Dihydroxy-2,2-dimethylchroman-4-one
Vue d'ensemble
Description
5,7-Dihydroxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is used in proteomics research .
Molecular Structure Analysis
The structure of 5,7-Dihydroxy-2,2-dimethylchroman-4-one is characterized by the fusion of a benzene nucleus (ring A) with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis
The chemical reactions of chromanone derivatives have been studied extensively. Substituent effects on the NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives have been reported . These effects were interpreted in terms of the Hammett equation, showing a good correlation for carbons para- to the substituent group .Applications De Recherche Scientifique
Proteomics Research
5,7-Dihydroxy-2,2-dimethylchroman-4-one: is utilized in proteomics research due to its biochemical properties . It serves as a reagent in the study of protein structures and functions, particularly in the identification and quantification of proteins, as well as the analysis of their modifications and interactions.
Pharmacological Scaffold
This compound acts as a versatile scaffold in medicinal chemistry. It’s used for the synthesis and design of novel lead compounds with a wide range of pharmacological activities . Its structure allows for significant variations in biological activities, making it a valuable asset in drug discovery and development.
Organic Synthesis
In organic chemistry, 5,7-Dihydroxy-2,2-dimethylchroman-4-one is an intermediate in the synthesis of flavonoids . These compounds are known for their antioxidant properties and are used in the creation of new molecules with potential therapeutic benefits.
Analytical Chemistry
The compound finds application in analytical chemistry, where it’s used for the qualitative and quantitative analysis of chemical compounds . Its properties can help in the development of analytical methods for detecting and measuring various substances.
Environmental Science
While specific applications in environmental science are not directly cited, compounds like 5,7-Dihydroxy-2,2-dimethylchroman-4-one could be used in the study of environmental pollutants and their effects on biological systems . They may also play a role in the development of environmentally friendly materials.
Material Science
In material science, this compound could contribute to the development of new materials with unique properties, such as enhanced durability or biodegradability . Its chemical structure could be the basis for designing materials with specific desired characteristics.
Cosmetics and Dermatology
5,7-Dihydroxy-2,2-dimethylchroman-4-one: derivatives are used in cosmetic preparations for the care and improvement of skin and hair texture . They are also applied in treatments for skin and hair-related defects, such as inflammation, allergies, or wound healing processes.
Anticancer Research
Due to its structural similarity to natural polyphenols, this compound is explored for its anticancer properties . It’s studied for its potential use in cancer prevention and therapy, particularly in the inhibition of tumor growth and metastasis.
Orientations Futures
Mécanisme D'action
Target of Action
Chromanone analogs, which include this compound, have been associated with a wide range of biological activities .
Mode of Action
Chromanone analogs have been shown to interact with various targets, leading to diverse biological activities . For instance, in-silico experimentation revealed the anti-dengue activity of a similar compound, which showed interactions with Asp 75 and Asn 152 .
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Chromanone analogs have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Propriétés
IUPAC Name |
5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWGYKRUMPKNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356306 | |
| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-2,2-dimethylchroman-4-one | |
CAS RN |
883-09-0 | |
| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

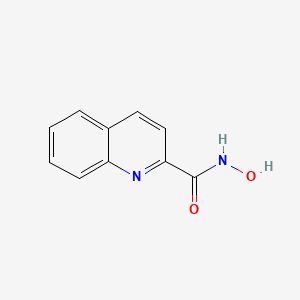
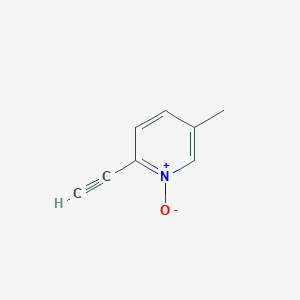


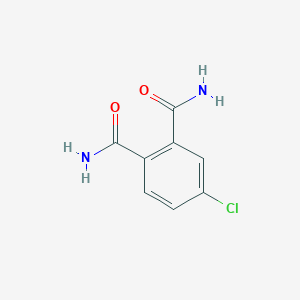
![2-[[2-(Phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B1620229.png)
